molecular formula C6H11N3O3 B15274131 [2-(Azetidin-3-yloxy)acetyl]urea

[2-(Azetidin-3-yloxy)acetyl]urea

Cat. No.: B15274131
M. Wt: 173.17 g/mol
InChI Key: OGROPFDOJGLARO-UHFFFAOYSA-N
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Description

[2-(Azetidin-3-yloxy)acetyl]urea is a chemical compound with the molecular formula C₆H₁₁N₃O₃ and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle.

Preparation Methods

Scientific Research Applications

Chemistry

In chemistry, [2-(Azetidin-3-yloxy)acetyl]urea is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, azetidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The azetidine ring can mimic natural substrates, making these compounds valuable tools for probing biological pathways .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. Azetidine-containing compounds have shown promise as antimicrobial, antiviral, and anticancer agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their mechanical and thermal properties .

Mechanism of Action

The mechanism of action of [2-(Azetidin-3-yloxy)acetyl]urea involves its interaction with specific molecular targets. The azetidine ring can form stable complexes with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Azetidin-3-yloxy)acetyl]urea is unique due to the presence of both an azetidine ring and an acylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-carbamoylacetamide

InChI

InChI=1S/C6H11N3O3/c7-6(11)9-5(10)3-12-4-1-8-2-4/h4,8H,1-3H2,(H3,7,9,10,11)

InChI Key

OGROPFDOJGLARO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC(=O)NC(=O)N

Origin of Product

United States

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